molecular formula C11H9Br2NO2 B14042507 Ethyl 2-cyano-2-(3,5-dibromophenyl)acetate

Ethyl 2-cyano-2-(3,5-dibromophenyl)acetate

Cat. No.: B14042507
M. Wt: 347.00 g/mol
InChI Key: VRQNYTLGSOXMHM-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(3,5-dibromophenyl)acetate is an organic compound that features a cyano group and a dibromophenyl group attached to an ethyl acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-(3,5-dibromophenyl)acetate typically involves the reaction of ethyl cyanoacetate with 3,5-dibromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(3,5-dibromophenyl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.

    Condensation Reactions: Catalysts like piperidine or pyridine in the presence of an aldehyde or ketone.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Various substituted cyanoacetates.

    Condensation Reactions: Substituted alkenes.

    Reduction: Amines and carboxylic acids.

Scientific Research Applications

Ethyl 2-cyano-2-(3,5-dibromophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(3,5-dibromophenyl)acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, stabilizing reaction intermediates and facilitating nucleophilic attacks. The dibromophenyl group can provide steric hindrance and influence the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both cyano and dibromophenyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C11H9Br2NO2

Molecular Weight

347.00 g/mol

IUPAC Name

ethyl 2-cyano-2-(3,5-dibromophenyl)acetate

InChI

InChI=1S/C11H9Br2NO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3

InChI Key

VRQNYTLGSOXMHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1=CC(=CC(=C1)Br)Br

Origin of Product

United States

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